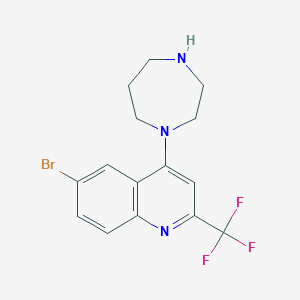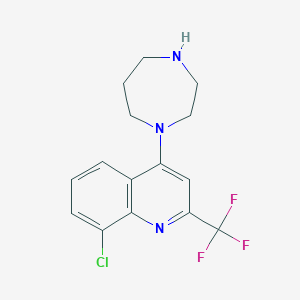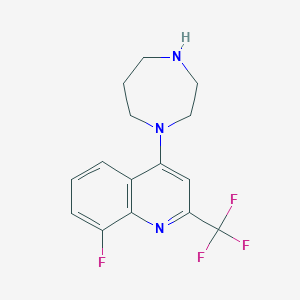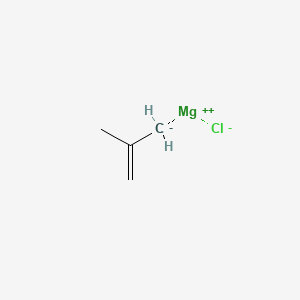
2-甲基烯丙基氯化镁
描述
2-Methylallylmagnesium chloride is a Grignard reagent used in the synthesis of various compounds such as (−)-aplysin, acutumine, dimedol, and allyldicyclopentadienyltitanium (III) complexes .
Synthesis Analysis
The synthesis of 2-Methylallylmagnesium chloride involves the use of magnesium turnings and 3-chloro-2-methylpropene in tetrahydrofuran (THF) at a thermostat temperature of 15 °C .Molecular Structure Analysis
The molecular formula of 2-Methylallylmagnesium chloride is C4H7ClMg . It has a molecular weight of 114.86 .Physical And Chemical Properties Analysis
2-Methylallylmagnesium chloride is a clear colorless to slightly yellow liquid . It has a density of 0.915 g/mL at 25 °C and a boiling point of 65-67 °C .科学研究应用
稀土配合物的合成
2-甲基烯丙基氯化镁已被用于合成稀土-2-甲基烯丙基 1,2-二甲氧基乙烷配合物。这些配合物对空气和水分敏感,是通过在 0℃ 下使无水镧系元素氯化物与四氢呋喃 (THF) 中的 2-甲基烯丙基氯化镁反应而形成的。这些配合物表现出独特的性质,可以通过元素分析、红外光谱、质谱和电导率进行分析 (Shan, 1994)。
缩合反应
在一项研究 2-甲基-2-苯基丙基氯化镁反应性的研究中,发现它与 2-甲基烯丙基氯化物缩合,形成相应的高收率烃类。这展示了其在有机合成和各种烃类结构的创建中的潜力 (Petrov, Nefedov, & Ogibin, 1957)。
卤素-金属交换
2-甲基烯丙基氯化镁在卤素-金属交换反应中发挥着重要作用。一个例子是甲基 2-碘苯甲酸酯在 THF 中与异丙基氯化镁反应生成 2-甲氧羰基苯基氯化镁。此类反应是制备格氏试剂和有机锂试剂的现代方法中的基础 (Snider, 2015)。
钯和铂配合物
在水性丙酮中,[Pd2Cl2(2-甲基烯丙基)2] 与 PPh3 反应生成无色阳离子配合物。这些配合物提供了对配合物化学中 2-甲基烯丙基配体的行为的见解,特别是在与钯和铂等过渡金属相关时 (Powell & Shaw, 1968)。
均烯丙基羟胺的碘环化
烯丙基氯化镁与源自 D-甘油醛的亚硝酮的反应,涉及 2-甲基烯丙基氯化物,生成非对映异构均烯丙基羟胺。这些进一步用于碘环化,形成异恶唑烷,这是脱氧氨基己糖的前体 (Dhavale et al., 1992)。
III 族烷基衍生物的电化学研究
烷基衍生物的电化学研究,包括涉及 2-甲基烯丙基氯化镁的衍生物,对于理解这些配合物的合成和性质非常重要。这包括三甲基铟和三甲基镓的加合物,突出了在有机金属化学中的各种应用 (Jones et al., 1984)。
安全和危害
作用机制
Target of Action
2-Methylallylmagnesium chloride is a type of Grignard reagent . Grignard reagents are a class of organometallic compounds representing a standard tool in the formation of carbon-carbon bonds. They are used as a key component in many organic synthesis reactions due to their ability to form new carbon-carbon bonds.
Mode of Action
As a Grignard reagent, 2-Methylallylmagnesium chloride can participate in Grignard reactions . In these reactions, the Grignard reagent acts as a nucleophile, attacking electrophilic carbon atoms that are present within polar bonds . This results in the formation of a carbon-carbon bond, enabling the synthesis of a wide range of organic compounds.
Biochemical Pathways
The exact biochemical pathways affected by 2-Methylallylmagnesium chloride can vary depending on the specific reaction conditions and the other reactants present. It is generally involved in the synthesis of various organic compounds . For example, it has been used in the synthesis of (−)-aplysin, acutumine, dimedol, and allyldicyclopentadienyltitanium (III) complexes .
Pharmacokinetics
Like other grignard reagents, it is likely to be highly reactive and unstable in aqueous environments, such as biological systems .
Result of Action
The primary result of the action of 2-Methylallylmagnesium chloride is the formation of new carbon-carbon bonds, enabling the synthesis of a wide range of organic compounds . The exact products of these reactions can vary widely depending on the specific reactants and conditions used.
Action Environment
The action of 2-Methylallylmagnesium chloride is highly dependent on the reaction environment. Grignard reagents are generally sensitive to moisture and air, and they require anhydrous and oxygen-free conditions for optimal performance . They are typically used in solvents such as tetrahydrofuran (THF) which can stabilize the reagent and facilitate the reaction .
生化分析
Biochemical Properties
2-Methylallylmagnesium chloride plays a crucial role in various biochemical reactions, particularly in the synthesis of complex organic molecules. As a Grignard reagent, it interacts with carbonyl compounds to form alcohols, which are essential intermediates in many biochemical pathways. The compound reacts with aldehydes, ketones, and esters, forming corresponding alcohols through nucleophilic addition . Additionally, 2-Methylallylmagnesium chloride is used in the synthesis of natural products and pharmaceuticals, where it interacts with enzymes and proteins involved in these biosynthetic pathways .
Cellular Effects
The effects of 2-Methylallylmagnesium chloride on cellular processes are primarily related to its role in synthetic organic chemistry rather than direct biological activity. Its derivatives and reaction products can influence cell function. For instance, the alcohols produced from reactions involving 2-Methylallylmagnesium chloride can participate in cell signaling pathways and metabolic processes. These alcohols can affect gene expression and cellular metabolism by serving as precursors for more complex biomolecules .
Molecular Mechanism
At the molecular level, 2-Methylallylmagnesium chloride exerts its effects through nucleophilic addition reactions. The magnesium atom in the compound forms a bond with the carbon atom of the carbonyl group in aldehydes, ketones, or esters, resulting in the formation of a new carbon-carbon bond. This reaction mechanism is fundamental to the compound’s role in organic synthesis and its ability to generate diverse organic molecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and reactivity of 2-Methylallylmagnesium chloride can change over time. The compound is sensitive to moisture and air, which can lead to its degradation and reduced effectiveness in reactions. Proper storage conditions, such as anhydrous environments and sealed containers, are essential to maintain its stability. Long-term studies have shown that the compound can retain its reactivity for extended periods when stored correctly, but exposure to air and moisture can significantly diminish its performance .
Dosage Effects in Animal Models
The effects of 2-Methylallylmagnesium chloride in animal models are not well-documented, as its primary use is in synthetic organic chemistry rather than direct biological applications. Studies on related Grignard reagents suggest that varying dosages can lead to different outcomes. Low doses may be used to achieve specific synthetic goals, while high doses could result in toxic or adverse effects due to the compound’s reactivity and potential to form reactive intermediates .
Metabolic Pathways
2-Methylallylmagnesium chloride is involved in metabolic pathways primarily through its role in the synthesis of organic molecules. The compound interacts with enzymes and cofactors that facilitate the formation of carbon-carbon bonds, leading to the production of alcohols and other intermediates. These intermediates can then enter various metabolic pathways, contributing to the biosynthesis of complex biomolecules .
Transport and Distribution
The transport and distribution of 2-Methylallylmagnesium chloride within cells and tissues are influenced by its chemical properties. As a reactive Grignard reagent, it is typically used in controlled laboratory environments rather than in vivo systems. Its reaction products, such as alcohols, can be transported within cells and tissues through various transporters and binding proteins. These products can accumulate in specific cellular compartments, influencing their localization and function .
Subcellular Localization
The subcellular localization of 2-Methylallylmagnesium chloride itself is not well-studied due to its primary use in synthetic chemistry. Its reaction products can be directed to specific cellular compartments through targeting signals and post-translational modifications. These mechanisms ensure that the products of reactions involving 2-Methylallylmagnesium chloride are localized to the appropriate subcellular regions, where they can exert their biological effects .
属性
IUPAC Name |
magnesium;2-methanidylprop-1-ene;chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7.ClH.Mg/c1-4(2)3;;/h1-2H2,3H3;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBBBKPRFPDSTNT-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)[CH2-].[Mg+2].[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClMg | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.86 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5674-01-1 | |
| Record name | 2-Methylallylmagnesium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 2-Methylallylmagnesium chloride interact with transition metal complexes?
A: 2-Methylallylmagnesium chloride readily reacts with transition metal complexes, notably those of iridium(III) and palladium(II), leading to the formation of allylic complexes. For instance, reacting mer-[IrCl3P3] (where P can be PEt3, PMe2Ph, or PEt2Ph) with 2-Methylallylmagnesium chloride yields complexes of the type [IrCl2(π-2-methylallyl)P2] []. This highlights the compound's ability to act as a source of the 2-methylallyl ligand in coordination chemistry.
Q2: What is the reactivity of 2-Methylallylmagnesium chloride towards alkenes?
A: Research indicates that the addition of 2-Methylallylmagnesium chloride to alkenes is first-order with respect to both the organomagnesium compound and the alkene []. The reaction rate is influenced by factors such as the nature of the alkene, solvent, and the halides present in the organomagnesium compound. For example, the reactivity increases with decreasing chloride content in mixtures of diorganomagnesium and organomagnesium chloride [].
Q3: Are there any applications of 2-Methylallylmagnesium chloride in the synthesis of lanthanide complexes?
A: Yes, 2-Methylallylmagnesium chloride has been successfully employed in synthesizing air- and moisture-sensitive rare earth-2-methylallyl 1,2-dimethoxyethane complexes. This reaction involves anhydrous lanthanide chloride and 2-Methylallylmagnesium chloride in THF at 0°C, resulting in complexes with the general formula (C4H7)2-LnCl5Mg2(CH3OCH2CH2OCH3)2 (where Ln represents La, Pr, Nd, Sm, or Gd) [].
Q4: Can you describe the structure of the cationic allylic palladium(II) complexes formed with 2-Methylallylmagnesium chloride?
A: NMR data reveals that in cationic allylic complexes of palladium(II) formed with 2-Methylallylmagnesium chloride, the 2-methylallyl ligands are symmetrically π-bonded to the palladium atom []. This indicates a specific binding mode of the ligand with the metal center.
Q5: What factors influence the tendency to form ionic species in reactions involving 2-methylallyl palladium complexes?
A: Conductimetric studies on systems like [Pd2X2 all2] + x mol of L, where 'all' represents various allylic ligands, reveal that the tendency to form ionic species is influenced by several factors. These include the type of ligand (L), the nature of the allylic ligand ('all'), and the halogen (X) present. For instance, the tendency decreases in the order of PMe2Ph ~ PEt2Ph ~ PEt3 > PPh3 > AsPh3 > SbPh3 > pyridine for different ligands (L) []. This suggests that the electronic and steric properties of the ligands significantly impact the reaction outcome.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




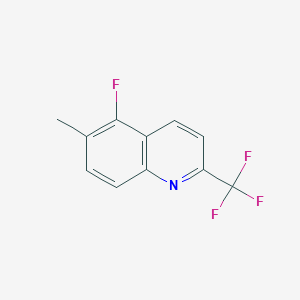
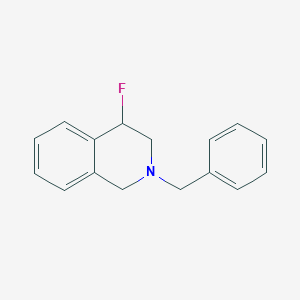
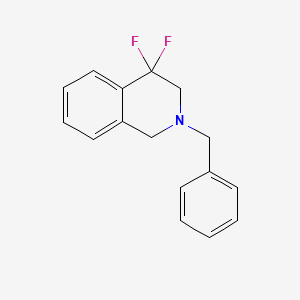
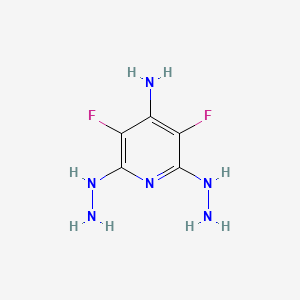
![4-Amino-5-[3-(trifluoromethyl)phenyl]-1,2,4-triazole-3-thiol](/img/structure/B3042243.png)

phosphonium bromide](/img/structure/B3042247.png)
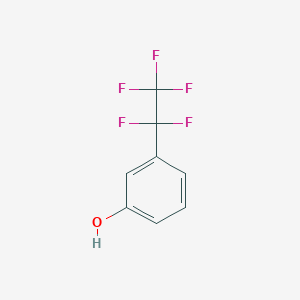
![1-(4-Chlorophenyl)-3-[3-(difluoromethoxy)phenyl]urea](/img/structure/B3042252.png)
![1-[6-Bromo-2-(trifluoromethyl)quinol-4-yl]piperazine](/img/structure/B3042254.png)
